Sodium octanesulfonate

Catalog No.
S657040
CAS No.
5324-84-5
M.F
C8H18O3S.Na
C8H18NaO3S
M. Wt
217.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium octanesulfonate

CAS Number

5324-84-5

Product Name

Sodium octanesulfonate

IUPAC Name

sodium octane-1-sulfonate

Molecular Formula

C8H18O3S.Na
C8H18NaO3S

Molecular Weight

217.28 g/mol

InChI

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);

InChI Key

QXFHPLPMTXEJPV-UHFFFAOYSA-N

SMILES

Array

Synonyms

Bio-Terge PAS 8; Bio-Terge PAS 8SF; NAS 8RF; NAS-FAL; Sodium 1-Octanesulfonate; Sodium Capryl Sulfonate; Sodium n-Octanesulfonate; Sodium n-Octylsulfonate; Sodium Octanesulfonate; Sodium Octylsulfonate; Witconate NAS-FAL

Canonical SMILES

CCCCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCS(=O)(=O)[O-].[Na+]

The exact mass of the compound Sodium 1-octanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2738. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium octanesulfonate (CAS 5324-84-5) is an anionic surfactant and a high-purity, mid-length (C8) alkyl chain ion-pairing reagent. Its primary application is in reversed-phase high-performance liquid chromatography (RP-HPLC) to improve the retention, resolution, and peak shape of basic, cationic, and other polar compounds that exhibit poor retention on conventional C8 or C18 columns. The C8 alkyl chain provides a moderate level of hydrophobicity, positioning it as a versatile choice between shorter-chain (e.g., hexanesulfonate) and longer-chain (e.g., dodecyl sulfate) homologs for method development.

Substituting sodium octanesulfonate with other sodium alkyl sulfonates, such as hexanesulfonate (C6) or the more common sodium dodecyl sulfate (SDS, C12), is not a viable drop-in replacement and necessitates complete re-validation of analytical methods. The length of the reagent's alkyl chain directly controls its hydrophobicity and, consequently, its retention on the stationary phase. This interaction strength dictates the ion-exchange capacity imparted to the column and is a primary determinant of analyte retention time and selectivity. Swapping a C8 reagent for a C6 or C12 version will predictably and significantly alter the retention behavior of target analytes, invalidating established separation protocols and quantitative methods.

Balanced Analyte Retention: The C8 Advantage in HPLC Method Development

In ion-pair reversed-phase chromatography, the alkyl chain length of the sulfonate reagent is a critical control parameter for analyte retention. Longer alkyl chains adsorb more strongly to the stationary phase, increasing retention for cationic analytes. Sodium octanesulfonate (C8) provides a moderate retention strength, which is often preferable to the weaker retention from hexanesulfonate (C6) and the sometimes excessive retention caused by dodecyl sulfate (C12). This intermediate hydrophobicity allows for a wider, more practical optimization window for elution gradients and analysis times, especially for moderately polar basic compounds.

Evidence DimensionAnalyte Retention Strength in RP-HPLC
Target Compound DataModerate retention, providing a flexible method development window.
Comparator Or BaselineSodium Hexanesulfonate (C6): Lower retention. Sodium Dodecyl Sulfate (C12): Stronger, sometimes excessive retention.
Quantified DifferenceRetention of cationic analytes increases with the ion-pair reagent's alkyl chain length (C6 < C8 < C12).
ConditionsStandard reversed-phase ion-pair chromatography (RP-IPC) with a C8 or C18 column for the separation of basic/cationic analytes.

Selecting the C8 chain allows chromatographers to achieve necessary retention without the long run times or strong organic modifiers that longer-chain reagents like SDS might require.

Higher Critical Micelle Concentration (CMC) for a Wider Non-Micellar Operating Range

Sodium octanesulfonate possesses a significantly higher critical micelle concentration (CMC) than longer-chain surfactants like sodium dodecyl sulfate (SDS). The CMC is the concentration at which surfactant molecules begin to form micelles, fundamentally changing the separation mechanism from ion-pairing to micellar electrokinetic chromatography (MEKC). While the exact CMC depends on the mobile phase composition, the CMC for sodium octyl sulfate (a close analog) in water is 130 mM, compared to just 8.3 mM for SDS. This means sodium octanesulfonate can be used at much higher concentrations while still acting purely as an ion-pairing agent, offering a broader, more predictable working range for adjusting analyte retention without inducing micelle formation.

Evidence DimensionCritical Micelle Concentration (CMC) in Water (25°C)
Target Compound Data~130 mM (for Sodium octyl sulfate, a C8 analog)
Comparator Or BaselineSodium Dodecyl Sulfate (SDS, C12): ~8.3 mM
Quantified DifferenceThe C8 sulfonate has a CMC approximately 15.7 times higher than the C12 sulfonate.
ConditionsAqueous solution at 25°C, atmospheric pressure. CMC is dependent on temperature, pressure, and electrolyte presence.

For applications requiring high concentrations of an ion-pairing agent without the complexities of micelle formation, sodium octanesulfonate provides a much wider and more robust operational window than SDS.

Processability: High Solubility in Aqueous and Methanolic Mobile Phases

Sodium octanesulfonate is specified as being freely soluble in water and soluble in methanol, ensuring ease of preparation for common HPLC mobile phases. The British Pharmacopoeia notes its high solubility, stating a 54 g/L solution can be prepared for absorbance testing. This contrasts with longer-chain alkyl sulfonates, such as sodium decanesulfonate, which may exhibit decreased solubility and risk of precipitation, particularly in mobile phases with high organic content or specific buffer compositions. The reliable solubility of the C8 variant prevents reagent precipitation in lines, pumps, and columns, which can cause system blockages and chromatographic instability.

Evidence DimensionSolubility in Common HPLC Solvents
Target Compound DataFreely soluble in water; soluble in methanol.
Comparator Or BaselineLonger-chain alkyl sulfonates (e.g., C10 and above): May have decreased solubility in certain mobile phase compositions.
Quantified DifferenceNot directly quantified, but noted as a practical limitation for longer-chain comparators.
ConditionsPreparation of aqueous-organic mobile phases for RP-HPLC.

High solubility simplifies mobile phase preparation and enhances the long-term robustness of an HPLC method by preventing reagent precipitation and system failure.

Routine QC of Basic Pharmaceutical APIs and Formulations

For the quality control analysis of basic drug substances that show poor retention in standard RP-HPLC. The moderate hydrophobicity of sodium octanesulfonate allows for achieving targeted retention and resolution without the excessively long analysis times that can result from using stronger ion-pairing reagents like sodium dodecyl sulfate.

Method Development for Separation of Peptides and Biomolecules

When developing separation methods for peptides or proteins where precise control over retention is key. The C8 chain provides a balanced interaction, allowing for effective ion-pairing without the potentially denaturing or overly strong binding effects of longer-chain surfactants, thereby preserving peak shape and recovery.

High-Concentration Ion-Pairing without Micelle Formation

In applications where a high concentration of the pairing agent is needed to achieve sufficient retention of highly polar analytes. Due to its high CMC relative to SDS, sodium octanesulfonate can be used at elevated concentrations to maximize ion-pairing interactions while avoiding the transition to a micellar separation mechanism, ensuring a more predictable and robust method.

Physical Description

Liquid
93% by weight: Colorless or yellowish solid; [OECD SIDS] White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.08743489 Da

Monoisotopic Mass

217.08743489 Da

Heavy Atom Count

13

UNII

J46EZ5JYB3

Related CAS

3944-72-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 799 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 799 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 757 of 799 companies with hazard statement code(s):;
H315 (99.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5324-84-5

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
1-Octanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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